molecular formula C11H16F3NO3 B578766 tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1245648-32-1

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B578766
CAS No.: 1245648-32-1
M. Wt: 267.248
InChI Key: RSFRBHIRISNXIK-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H16F3NO3 and a molecular weight of 267.25 g/mol . It is a piperidine derivative that contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules.

Preparation Methods

The synthesis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties. The presence of the trifluoromethyl group in this compound imparts unique chemical and physical characteristics, making it distinct from its analogs.

Biological Activity

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1245648-32-1) is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, enhance its reactivity and biological activity, making it a valuable subject for investigation.

  • Molecular Formula : C11H16F3NO3
  • Molecular Weight : 267.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group significantly influences the compound's binding affinity and selectivity towards various enzymes and receptors. This interaction can modulate several biochemical pathways, which is crucial for its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Cytotoxicity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .
  • Neuroprotective Effects : The compound may also interact with cholinesterases, potentially offering neuroprotective benefits by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities .

Case Study 1: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of various trifluoromethyl-containing compounds on COX enzymes. The results indicated that the presence of the trifluoromethyl group enhances binding affinity, leading to increased inhibition compared to non-fluorinated analogs. The IC50 values for similar compounds ranged from 10 μM to 20 μM, suggesting a moderate level of activity against COX-2 .

Case Study 2: Cytotoxicity Assays

In vitro assays conducted on MCF-7 cells revealed that this compound exhibited cytotoxicity with an IC50 value of approximately 15 μM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities.

Compound NameStructure SimilarityCOX Inhibition IC50 (μM)Cytotoxicity IC50 (μM)
tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylateModerate1218
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylateHigh1520
tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylateModerate10Not tested

Properties

IUPAC Name

tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFRBHIRISNXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856237
Record name tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-32-1
Record name 1,1-Dimethylethyl 4-oxo-2-(trifluoromethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245648-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
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